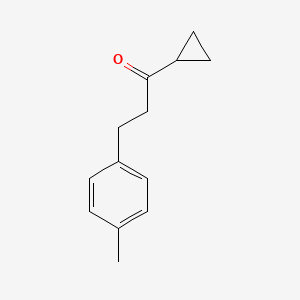

Cyclopropyl 2-(4-methylphenyl)ethyl ketone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUZMGYEYWRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644154 | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-49-8 | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl ketone (CAS 898769-49-8)

Disclaimer: Limited publicly available data exists for the specific compound Cyclopropyl 2-(4-methylphenyl)ethyl ketone. This guide synthesizes information from related compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound Properties

This compound, with the CAS number 898769-49-8, is a chemical entity belonging to the class of aryl cyclopropyl ketones. While specific experimental data for this compound is scarce, its fundamental properties can be inferred from its structure.

| Property | Value | Source |

| CAS Number | 898769-49-8 | - |

| Molecular Formula | C₁₃H₁₆O | Inferred from structure |

| Molecular Weight | 188.27 g/mol | Calculated |

| IUPAC Name | 1-cyclopropyl-3-(4-methylphenyl)propan-1-one | - |

Potential Synthetic Methodologies

Hypothetical Experimental Protocol: Friedel-Crafts Acylation and Cyclopropanation

This proposed two-step synthesis starts with the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride to form an intermediate, which is then subjected to a cyclization reaction to yield the final product.

Step 1: Friedel-Crafts Acylation of Toluene

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise at 0°C.

-

After the initial reaction, add toluene to the mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(p-tolyl)propan-1-one.

-

Purify the intermediate by column chromatography or distillation.

Step 2: Intramolecular Cyclization

-

Dissolve the purified 3-chloro-1-(p-tolyl)propan-1-one in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography on silica gel.

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not documented. However, the cyclopropane moiety is a recognized pharmacophore present in numerous biologically active compounds. The strained three-membered ring can influence a molecule's conformation and metabolic stability, often leading to enhanced biological activity.

Compounds containing a cyclopropyl ketone scaffold have been investigated for a range of therapeutic applications. Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological properties, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antitumor, and antiviral activities.[1] The rigid structure of the cyclopropane ring can lead to specific interactions with biological targets.

Given the structural similarity to other aryl ketones, it is plausible that this compound could be investigated for its potential as an inhibitor of various enzymes or as a modulator of cellular signaling pathways. The specific nature of the 4-methylphenyl group will influence its electronic and steric properties, which in turn will determine its interaction with biological macromolecules.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and potential mechanisms of action of this compound. A logical starting point would be to screen the compound against a panel of kinases, proteases, and other enzymes that are known to be targeted by small molecule inhibitors.

Caption: A logical workflow for investigating the biological activity of the target compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While specific data is currently lacking, established synthetic methodologies for related compounds provide a clear path for its preparation. The presence of the cyclopropyl ketone moiety suggests that it may exhibit interesting biological activities. This technical guide provides a foundational understanding and a framework for future research into the properties and potential applications of this compound. Further experimental work is crucial to validate the proposed synthetic routes and to uncover the full pharmacological profile of this molecule.

References

Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone, also identified as 1-cyclopropyl-3-(4-methylphenyl)propan-1-one. Due to the limited availability of experimental data for this specific compound, this document leverages data from its unsubstituted analog, 1-cyclopropyl-3-phenylpropan-1-one, to provide estimated properties. Furthermore, this guide details a representative synthetic protocol for a structurally related compound, offering a foundational methodology for the synthesis of the title ketone. A logical workflow for its synthesis and characterization is also presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a starting point for the synthesis and further investigation of this and related compounds.

Introduction

Cyclopropyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring often imparts unique conformational constraints and metabolic stability to molecules, making it a valuable moiety in the design of novel therapeutic agents. This compound is a specific derivative within this class, and understanding its physicochemical properties is crucial for its potential application in drug development. This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H14O | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| IUPAC Name | 1-cyclopropyl-3-phenylpropan-1-one | PubChem[1] |

| CAS Number | 136120-65-5 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Exact Mass | 174.104465066 Da | PubChem[1] |

| Monoisotopic Mass | 174.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 176 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Table 1: Computed Physical and Chemical Properties of 1-Cyclopropyl-3-phenylpropan-1-one.

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not documented, a general and robust method for the preparation of similar aryl cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of the corresponding chalcone (α,β-unsaturated ketone).[2][3] The following protocol is a representative example for the synthesis of a donor-acceptor cyclopropane from a chalcone, which can be adapted for the target molecule.[2]

3.1. Synthesis of (E)-3-(4-methylphenyl)-1-cyclopropylprop-2-en-1-one (Chalcone Intermediate)

A plausible route to the target molecule involves the initial synthesis of the corresponding chalcone, (E)-1-cyclopropyl-3-(4-methylphenyl)prop-2-en-1-one, followed by reduction of the double bond. A general procedure for chalcone synthesis is the Claisen-Schmidt condensation.

3.2. Representative Synthesis of a Cyclopropyl Ketone via Corey-Chaykovsky Cyclopropanation

This protocol describes the cyclopropanation of a 2-hydroxychalcone, which is a well-documented procedure for generating cyclopropyl ketones.[2]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

The appropriate α,β-unsaturated ketone (chalcone)

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Argon or Nitrogen atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL), and cool the solution in an ice bath.[2]

-

Carefully add sodium hydride (3 mmol, 60% dispersion in mineral oil) to the cooled solution.[2]

-

Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 30-40 minutes), indicating the formation of the ylide.[2]

-

Add the chalcone (1 mmol) in several portions to the reaction mixture.[2]

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours.[2]

-

Quench the reaction by the slow addition of a cold saturated aqueous solution of ammonium chloride.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a solid foundation for its study. By utilizing data from a close structural analog and presenting a detailed, adaptable synthetic protocol, researchers are equipped with the necessary information to synthesize, purify, and characterize this compound. The provided workflow offers a clear roadmap for these experimental endeavors. Further research is warranted to determine the precise physical and chemical properties of this compound and to explore its potential biological activities, which could be of significant interest to the drug development community.

References

An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: Structure, Properties, and Synthesis

Disclaimer: Publicly available experimental data for Cyclopropyl 2-(4-methylphenyl)ethyl ketone is limited. This guide provides information on its predicted properties and the known characteristics of its close structural analogue, 1-cyclopropyl-3-phenylpropan-1-one, to offer valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The molecular structure of this compound, also known by its IUPAC name 1-cyclopropyl-3-(4-methylphenyl)propan-1-one, consists of a cyclopropyl group and a 2-(4-methylphenyl)ethyl group attached to a central carbonyl moiety.

Estimated Molecular Properties:

Based on its structure, the molecular formula of this compound is C13H16O. The estimated molecular weight is calculated to be approximately 188.27 g/mol .

Properties of a Close Structural Analogue:

For comparative purposes, the properties of 1-cyclopropyl-3-phenylpropan-1-one (C12H14O), which lacks the methyl group on the phenyl ring, are presented below.[1]

| Property | Value |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol [1] |

| IUPAC Name | 1-cyclopropyl-3-phenylpropan-1-one[1] |

Experimental Protocols: Synthesis of Cyclopropyl Ketones

General Procedure for the Synthesis of Methyl Cyclopropyl Ketone:

A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel. To this solution, crude 5-chloro-2-pentanone is added over a period of 15–20 minutes.[2] If the reaction does not commence spontaneously, gentle heating is applied to initiate boiling, which is then maintained for one hour.[2]

Following the reaction, the condenser is set up for distillation, and a mixture of water and the ketone product is distilled. The aqueous layer of the distillate is saturated with potassium carbonate to facilitate the separation of the methyl cyclopropyl ketone layer. The aqueous layer is then further extracted with ether. The organic extracts are combined with the initial ketone layer and dried over calcium chloride.[2]

Molecular Structure Visualization

The logical relationship of the functional groups in this compound can be visualized as a diagram.

Caption: Molecular components of this compound.

References

Spectroscopic data (NMR, IR, MS) for Cyclopropyl 2-(4-methylphenyl)ethyl ketone

An in-depth search for experimental spectroscopic data (NMR, IR, and MS) for Cyclopropyl 2-(4-methylphenyl)ethyl ketone, also known as 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone (CAS Number: 898769-49-8), did not yield specific spectral data for this compound within publicly accessible databases and scientific literature.

While spectroscopic data for structurally related compounds such as cyclopropyl methyl ketone and cyclopropyl phenyl ketone are available, this information does not directly fulfill the request for the specified molecule. The absence of experimental data prevents the creation of the requested quantitative data tables and detailed experimental protocols.

Furthermore, without specific information on the compound's use in a biological or chemical process, the generation of a relevant signaling pathway or experimental workflow diagram using Graphviz is not feasible.

Should research containing this specific data be published or become accessible in the future, a comprehensive technical guide as requested could be produced. At present, however, the required information for this compound is not available.

An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the discovery, history, or detailed experimental data for the compound "Cyclopropyl 2-(4-methylphenyl)ethyl ketone." This guide, therefore, provides a comprehensive, illustrative framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols and data presented herein are representative and intended for research and development professionals in the pharmaceutical and chemical sciences.

Introduction: The Significance of Cyclopropyl Ketones in Drug Discovery

Cyclopropyl groups are highly valuable structural motifs in medicinal chemistry.[1] Their incorporation into drug candidates can impose conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties.[2] The strained three-membered ring offers a unique electronic and steric profile, often leading to improved potency and selectivity for biological targets.[1] Specifically, aryl cyclopropyl ketones serve as versatile building blocks for the synthesis of more complex molecular architectures, including various carbocyclic and heterocyclic systems.[3][4] The target molecule of this guide, this compound, combines the beneficial cyclopropyl moiety with an aromatic ethyl ketone, a structure of potential interest for developing novel therapeutic agents.

Proposed Synthesis Methodology

A reliable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][8][9] This approach is advantageous as it typically results in monoacylated products without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][8][9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details a representative synthesis of this compound from (4-methylphenyl)ethane and cyclopropanecarbonyl chloride.

Materials:

-

(4-methylphenyl)ethane (p-ethyltoluene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: Anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents) are added to the flask. The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.0 equivalent) is dissolved in 20 mL of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is observed.

-

Aromatic Substrate Addition: (4-methylphenyl)ethane (1.1 equivalents) is dissolved in 30 mL of anhydrous DCM and added dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 150 mL of crushed ice and 50 mL of 1 M HCl. This is done in a fume hood due to the evolution of HCl gas.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of DCM.

-

Washing: The combined organic layers are washed successively with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system. The purified fractions are combined and concentrated to yield the final product, this compound.

Illustrative Characterization Data

The following tables present expected quantitative data for the characterization of the target compound. This data is illustrative and based on typical spectroscopic values for similar aromatic ketones.[10][11][12][13]

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.20 (m, 4H, Ar-H), 2.95 (t, 2H, -CH₂-Ar), 2.75 (t, 2H, -CO-CH₂-), 2.35 (s, 3H, Ar-CH₃), 1.80-1.90 (m, 1H, -CH-CO), 0.90-1.10 (m, 4H, cyclopropyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0 (C=O), 142.0 (Ar-C), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 45.0 (-CH₂-), 30.0 (-CH₂-), 21.0 (Ar-CH₃), 18.0 (-CH-CO), 11.0 (cyclopropyl-CH₂) |

| FT-IR (neat, cm⁻¹) | ~2950 (C-H, alkyl), ~1685 (C=O, aromatic ketone), ~1610, 1510 (C=C, aromatic), ~815 (C-H bend, p-substituted)[10][11][13] |

| Mass Spec. (EI) | Expected M⁺ at m/z = 202.28. Key fragments from α-cleavage at m/z = 133 ([M-C₃H₅O]⁺) and m/z = 69 ([C₃H₅CO]⁺).[12] |

Table 2: Expected Physical and Chromatographic Data

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₄H₁₈O |

| Molecular Weight | 202.29 g/mol |

| Boiling Point | Not determined (expected >250 °C at atm. pressure) |

| TLC Rf | ~0.4 (Hexane:Ethyl Acetate 9:1) |

Visualization of Workflows and Pathways

Synthetic Pathway Diagram

The following diagram illustrates the Friedel-Crafts acylation pathway for the synthesis of the target compound.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

IUPAC name for C13H16O aromatic ketone

An In-depth Technical Guide to Cyclohexyl Phenyl Ketone (C13H16O)

Introduction

Cyclohexyl phenyl ketone, with the chemical formula C13H16O, is an aromatic ketone that serves as a significant building block in organic synthesis and has applications in materials science and biochemical research. Its structure, featuring a cyclohexyl ring and a phenyl ring attached to a carbonyl group, makes it a subject of interest for researchers in various fields, including drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The IUPAC name for this compound is cyclohexyl(phenyl)methanone[1].

Chemical and Physical Properties

The fundamental chemical and physical properties of cyclohexyl phenyl ketone are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | cyclohexyl(phenyl)methanone | [1] |

| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone | [2][3] |

| CAS Number | 712-50-5 | [3][4] |

| Molecular Formula | C13H16O | [3][5] |

| Molecular Weight | 188.27 g/mol | [4][5] |

| Appearance | White powder/crystals | |

| Melting Point | 55-57 °C | [1][4] |

| Boiling Point | 165-168 °C at 20 mmHg | |

| Flash Point | 113 °C (closed cup) | |

| Density | ~0.967 g/cm³ (estimate) | |

| Water Solubility | 18.2 mg/L at 20 °C | |

| LogP (Octanol/Water) | 3.7 |

Experimental Protocols: Synthesis of Cyclohexyl Phenyl Ketone

The synthesis of cyclohexyl phenyl ketone can be achieved through various methods. A common and effective method is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.

Synthesis via Friedel-Crafts Acylation

This protocol is based on the acylation of benzene using cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride[6][7][8].

Materials:

-

Benzene

-

Cyclohexanecarbonyl chloride

-

Anhydrous aluminum trichloride (AlCl3)

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Reaction flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

To the reaction flask, add benzene and cool the flask in an ice bath.

-

Slowly add anhydrous aluminum trichloride to the cooled benzene with stirring.

-

Add cyclohexanecarbonyl chloride dropwise from the dropping funnel to the stirred mixture. The weight ratio of benzene, aluminum chloride, and cyclohexanecarbonyl chloride should be approximately 9:3:3.26[7].

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 15 °C) for at least 2.5 hours[7].

-

Upon completion of the reaction, carefully pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent (benzene) by distillation to obtain the crude cyclohexyl phenyl ketone.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Applications in Research and Drug Development

Cyclohexyl phenyl ketone is recognized as a biochemical reagent for life science research[9][10]. Its derivatives have shown biological activity, suggesting the potential of the cyclohexyl phenyl ketone scaffold in medicinal chemistry.

-

Precursor for Photoinitiators: It is a key intermediate in the synthesis of 1-hydroxycyclohexyl phenyl ketone, a widely used photoinitiator in UV-curable inks, coatings, and 3D printing resins[7][11][12].

-

Phototoxicity Studies: The compound has been utilized in studies to understand the phototoxic effects of benzophenone-related molecules, where it was found to induce photohaemolysis in human erythrocytes upon exposure to UVA radiation[1][4].

-

Endocrine Disruption Potential: Cyclohexyl phenyl ketone is listed as a potential endocrine-disrupting compound, which warrants further investigation into its environmental and health impacts[3].

-

Scaffold for Drug Discovery: While direct applications in drug development are not extensively documented, derivatives of the cyclohexyl phenyl ketone structure have been explored. For instance, (4-phenyl-cyclohexyl)acetate derivatives have been investigated as inhibitors of tyrosylprotein sulfotransferase 2 (TPST2) with potential anti-tumor activity in immuno-oncology[13]. This highlights the potential of the core structure as a scaffold for designing novel therapeutic agents.

Diagrams

Synthesis Workflow of Cyclohexyl Phenyl Ketone

The following diagram illustrates the general workflow for the synthesis of cyclohexyl phenyl ketone via the Friedel-Crafts acylation route.

Caption: Workflow for the synthesis of cyclohexyl phenyl ketone.

Logical Relationship of Cyclohexyl Phenyl Ketone

This diagram shows the logical relationship of cyclohexyl phenyl ketone as a precursor to a commercially significant photoinitiator.

Caption: Relationship of cyclohexyl phenyl ketone to its precursor and derivative.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. prepchem.com [prepchem.com]

- 3. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexyl phenyl ketone 98 712-50-5 [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 8. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. wap.guidechem.com [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Novel Cyclopropyl Ketones

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals outlining promising new research avenues for the exploration of novel cyclopropyl ketones. This whitepaper details recent advancements in the synthesis and application of these unique chemical entities, highlighting their potential in developing next-generation therapeutics.

The cyclopropyl moiety, a small, strained ring system, has garnered significant attention in medicinal chemistry for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates. When incorporated into a ketone scaffold, the resulting cyclopropyl ketones become versatile building blocks for a diverse array of complex molecules. This guide delves into the core of this burgeoning field, presenting key research areas, detailed experimental protocols, and quantitative data to facilitate further investigation and innovation.

Key Research Areas and Methodologies

Recent breakthroughs have expanded the synthetic toolkit for creating and modifying cyclopropyl ketones, opening up new possibilities for their application in drug discovery. The following sections summarize the most promising research directions.

Photocatalytic [3+2] Cycloadditions for the Synthesis of Complex Carbocycles

Visible-light photocatalysis has emerged as a powerful and sustainable method for forging complex carbon-carbon bonds. In the context of cyclopropyl ketones, this approach enables novel [3+2] cycloaddition reactions with alkenes and alkynes, yielding densely functionalized cyclopentane and cyclopentene rings. These five-membered carbocycles are prevalent scaffolds in a multitude of natural products and bioactive molecules.

A key advantage of this method is the ability to generate radical intermediates under mild conditions, allowing for unique bond formations that are often challenging to achieve through traditional thermal methods. The reaction typically proceeds via a single-electron reduction of the aryl cyclopropyl ketone, followed by ring opening to a distonic radical anion, which then engages in a cycloaddition with a suitable partner.[1][2][3]

Table 1: Scope of Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

| Entry | Cyclopropyl Ketone | Alkene/Alkyne Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl cyclopropyl ketone | Methyl methacrylate | Substituted cyclopentane | 75 | 5:1 |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | Styrene | Substituted cyclopentane | 82 | >20:1 |

| 3 | Phenyl cyclopropyl ketone | Phenylacetylene | Substituted cyclopentene | 68 | N/A |

| 4 | 2-Naphthyl cyclopropyl ketone | Acrylonitrile | Substituted cyclopentane | 71 | 3:1 |

Data compiled from representative literature.[1][2]

Experimental Protocol: General Procedure for Photocatalytic [3+2] Cycloaddition

To a solution of the aryl cyclopropyl ketone (0.2 mmol), alkene or alkyne (0.4 mmol), and a Lewis acid such as La(OTf)₃ (10 mol%) in a suitable solvent (e.g., CH₃CN, 2 mL) is added a photocatalyst, typically --INVALID-LINK--₂ (1-2 mol%). The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopentane or cyclopentene product.

Logical Workflow for Photocatalytic [3+2] Cycloaddition

Caption: Workflow for photocatalytic cycloaddition.

Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions of Alkyl Cyclopropyl Ketones

While photocatalytic methods have proven effective for aryl cyclopropyl ketones, the activation of their less reactive alkyl counterparts has remained a challenge. Recent advancements have demonstrated the utility of samarium(II) iodide (SmI₂) as a potent single-electron reductant for catalyzing the [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes.[4][5][6][7][8] This methodology provides access to sp³-rich cyclopentanoid structures, which are highly desirable in drug discovery due to their favorable physicochemical properties.

The key to the success of this transformation is the ability of SmI₂ to promote the formation of a ketyl radical from the alkyl cyclopropyl ketone, which then undergoes ring opening and subsequent cycloaddition. The addition of a co-reductant, such as metallic samarium (Sm⁰), can be crucial for catalyst turnover and preventing catalyst deactivation, particularly with more recalcitrant substrates.[4][5][7]

Table 2: SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones

| Entry | Alkyl Cyclopropyl Ketone | Alkyne Partner | Product | Yield (%) | |---|---|---|---| | 1 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | Substituted cyclopentene | 85 | | 2 | n-Butyl cyclopropyl ketone | 1-Octyne | Substituted cyclopentene | 78 | | 3 | tert-Butyl cyclopropyl ketone | 4-Phenyl-1-butyne | Substituted cyclopentene | 90 | | 4 | Cyclopentyl cyclopropyl ketone | Trimethylsilylacetylene | Substituted cyclopentene | 72 |

Data sourced from representative studies.[4][7]

Experimental Protocol: General Procedure for SmI₂-Catalyzed [3+2] Cycloaddition

In a nitrogen-filled glovebox, a solution of the alkyl cyclopropyl ketone (0.2 mmol) and the alkyne (0.4 mmol) in anhydrous THF (2 mL) is prepared. To this solution is added a freshly prepared solution of SmI₂ in THF (0.1 M, 1.2 equiv). For less reactive substrates, Sm⁰ powder (15 mol%) can be added to the reaction mixture. The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cyclopentene derivative.

Asymmetric Ring-Opening Reactions

The synthesis of chiral molecules is of paramount importance in drug development. Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds, and novel methods for the asymmetric ring-opening of cyclopropyl ketones have been developed using chiral Lewis acid catalysts.

One notable example is the use of a chiral N,N'-dioxide-scandium(III) complex to catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, such as β-naphthols and indoles.[9][10] This reaction proceeds with high yields and excellent enantioselectivities, providing access to valuable chiral building blocks.

Table 3: Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthol

| Entry | Cyclopropyl Ketone | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl cyclopropyl ketone | Chiral β-naphthol derivative | 99 | 95 |

| 2 | 2-Thienyl cyclopropyl ketone | Chiral β-naphthol derivative | 92 | 97 |

| 3 | Vinyl cyclopropyl ketone | Chiral β-naphthol derivative | 85 | 92 |

| 4 | 4-Chlorophenyl cyclopropyl ketone | Chiral β-naphthol derivative | 96 | 94 |

Representative data from published literature.[9][10]

Experimental Protocol: General Procedure for Asymmetric Ring-Opening

A mixture of the chiral N,N'-dioxide ligand (11 mol%) and Sc(OTf)₃ (10 mol%) in a suitable solvent (e.g., CHCl₃ or toluene) is stirred at room temperature for 30 minutes to pre-form the catalyst. The cyclopropyl ketone (0.1 mmol) and the nucleophile (e.g., β-naphthol, 0.12 mmol) are then added. The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for 24-48 hours. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the enantiomerically enriched product.

Nickel-Catalyzed Ring-Opening and Cross-Coupling Reactions

Transition metal catalysis offers a powerful platform for the functionalization of C-C bonds. Nickel-catalyzed reactions have been successfully employed for the ring-opening and subsequent cross-coupling of cyclopropyl ketones with a variety of partners, including organozinc reagents and alkyl halides.[11][12][13][14][15] These reactions provide a direct route to γ-functionalized ketones, which are valuable intermediates in organic synthesis.

The mechanism often involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, followed by transmetalation or radical capture and reductive elimination. The choice of ligand on the nickel catalyst is crucial for controlling the reactivity and selectivity of the transformation.

Applications in Drug Discovery

The unique structural features of cyclopropyl ketones and their derivatives make them attractive scaffolds for the development of new therapeutic agents. Two areas where they have shown particular promise are as kinase inhibitors and in the synthesis of prostaglandin analogs.

Cyclopropyl Ketones as Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key focus of cancer research and the treatment of inflammatory diseases. The rigid nature of the cyclopropyl group can help to position key pharmacophoric elements within the ATP-binding site of a kinase, leading to enhanced potency and selectivity.

For example, a cyclopropylcarbonyl group has been incorporated into a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This compound, TAK-593, exhibited an IC₅₀ value of 0.95 nM against VEGFR2.[16]

Table 4: Biological Activity of a Cyclopropyl Ketone-Containing Kinase Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) |

| TAK-593 | VEGFR2 | 0.95 | 0.30 (HUVEC) |

Data for the potent VEGFR2 inhibitor TAK-593.[16]

Signaling Pathway: PI3K/Akt/mTOR

Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates this critical signaling cascade. Novel cyclopropyl ketone-based inhibitors could be designed to target kinases within this pathway, such as PI3K, Akt, or mTOR.

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: General In Vitro Kinase Inhibition Assay

The inhibitory activity of a novel cyclopropyl ketone derivative against a target kinase is typically assessed using an in vitro kinase assay. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound (cyclopropyl ketone derivative) in an appropriate kinase buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ATP remaining using a commercial kit that employs a luciferase/luciferin system to generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Synthesis of Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The synthesis of prostaglandin analogs is an important area of drug discovery, and cyclopropyl ketones can serve as key intermediates in their preparation. For instance, the ring-opening of a cyclopropyl ketone can be a key step in constructing the cyclopentanone core of prostaglandins.[12][13]

Conclusion and Future Directions

The field of novel cyclopropyl ketones is ripe with opportunities for further research and development. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse molecular libraries. Future research should focus on expanding the scope of these reactions, developing more enantioselective catalytic systems, and exploring the biological activity of the resulting compounds in greater detail. The application of these novel cyclopropyl ketones as probes for biological pathways and as starting points for the development of new therapeutics holds immense promise for addressing unmet medical needs.

References

- 1. scispace.com [scispace.com]

- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-Metal Cooperation Enables Net Ring-Opening C-C Activation / Difunctionalization of Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties of substituted cyclopropyl ketones, compounds of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and conformational properties. Understanding the energetic landscape of these molecules is crucial for predicting their stability, reaction pathways, and potential applications in drug design. This document summarizes key quantitative thermochemical data, details experimental and computational methodologies for their determination, and visualizes the underlying principles and workflows.

Quantitative Thermochemical Data

The following tables present a summary of available experimental and computational thermochemical data for a selection of substituted cyclopropyl ketones. All values have been converted to kJ/mol for consistency and ease of comparison.

Table 1: Thermochemical Properties of Selected Substituted Cyclopropyl Ketones

| Compound Name | CAS Number | Molecular Formula | ΔfH°(g) (kJ/mol) | ΔfH°(l) (kJ/mol) | ΔcH°(l) (kJ/mol) | ΔvapH° (kJ/mol) | Strain Energy (kJ/mol) |

| Methyl cyclopropyl ketone | 765-43-5 | C₅H₈O | - | - | - | - | - |

| Ethyl cyclopropyl ketone | 6704-19-4 | C₆H₁₀O | - | - | - | - | - |

| Phenyl cyclopropyl ketone | 3481-02-5 | C₁₀H₁₀O | - | - | - | - | - |

| Dicyclopropyl ketone | 1121-37-5 | C₇H₁₀O | - | - | - | - | - |

Table 2: Comparative Strain Energies of Cyclic Ketones and Related Compounds

| Compound | Ring Size | Strain Energy (kJ/mol) | Reference |

| Cyclopropane | 3 | 115 | [1] |

| Cyclobutane | 4 | 110 | [2] |

| Cyclopentane | 5 | 26 | [2] |

| Cyclohexane | 6 | ~0 | [2] |

| Cyclopropanone | 3 | ~205 | [2] |

| Cyclobutanone | 4 | ~110 | - |

| Acetone (acyclic ref.) | - | 0 | [3] |

The strain energy of the cyclopropyl group, estimated to be around 115 kJ/mol, is a dominant factor in the chemistry of these ketones.[1] This inherent strain arises from bond angle distortion (60° vs. the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsed C-H bonds.[1] The introduction of substituents can further modulate this strain. For instance, gem-dimethyl substitution on a cyclopropane ring can lower the strain energy by 6-10 kcal/mol (approximately 25-42 kJ/mol).[4]

Experimental Protocols

The primary experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation is derived, is bomb calorimetry .

Detailed Protocol for Bomb Calorimetry of Liquid Substituted Cyclopropyl Ketones

This protocol outlines the steps for determining the standard enthalpy of combustion of a liquid substituted cyclopropyl ketone using a constant-volume bomb calorimeter.

Materials:

-

Constant-volume bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Calorimeter bucket

-

High-precision thermometer

-

Stirrer

-

Benzoic acid (for calibration)

-

The liquid substituted cyclopropyl ketone sample

-

Distilled water

-

Pipette

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Cut a piece of fuse wire of known length and mass, and securely attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere with water vapor.

-

Carefully assemble the bomb, sealing it tightly.

-

Pressurize the bomb with pure oxygen to a pressure of approximately 25-30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured mass of water.

-

Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.

-

Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise at regular intervals until a maximum temperature is reached and the system begins to cool.

-

After the experiment, release the pressure from the bomb, disassemble it, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of the Liquid Ketone Sample:

-

For volatile liquid samples, encapsulation in a gelatin capsule or use of a glass ampoule is recommended to prevent evaporation before ignition.

-

Accurately weigh the liquid sample in the chosen container.

-

Place the container in the crucible.

-

Arrange the fuse wire so that it is in contact with the sample or the container.

-

Repeat steps 3-11 from the calibration procedure.

-

Calculations:

-

Corrected Temperature Rise (ΔT): Account for heat exchange with the surroundings by extrapolating the temperature-time data before and after combustion.

-

Total Heat Released (q_total): q_total = C_cal * ΔT

-

Heat of Combustion of the Sample (q_sample): q_total = q_sample + q_wire + q_other

-

q_wire is the heat released by the combustion of the fuse wire (calculated from the mass of wire burned).

-

q_other includes corrections for the formation of nitric acid from residual nitrogen in the bomb.

-

-

Molar Enthalpy of Combustion (ΔcH°): ΔcH° = q_sample / moles of sample

-

Standard Enthalpy of Formation (ΔfH°): Use Hess's Law, applying the calculated enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Safety Precautions:

-

Handle oxygen cylinders with extreme care and ensure they are properly secured.

-

Do not exceed the recommended sample size or oxygen pressure for the calorimeter.

-

Ensure the bomb is properly sealed before ignition.

-

Stand back from the calorimeter during ignition.

-

Wear appropriate personal protective equipment, including safety glasses.

Computational Protocols

Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-accuracy composite methods like Gaussian-n (G3, G4) theories are particularly well-suited for this purpose.[5][6][7]

Detailed Protocol for Calculating Enthalpy of Formation using Gaussian

This protocol outlines the general steps to calculate the gas-phase standard enthalpy of formation of a substituted cyclopropyl ketone using the Gaussian software package.

Software: Gaussian 16 or a later version.

Methodology: G4 theory is recommended for its high accuracy.[7]

Procedure:

-

Geometry Optimization and Frequency Calculation:

-

Build the 3D structure of the substituted cyclopropyl ketone.

-

Perform a geometry optimization and frequency calculation using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This step is to obtain a reasonable starting geometry and to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

G4 Calculation:

-

Use the optimized geometry as the input for a G4 calculation. In Gaussian, this is typically specified using the G4 keyword in the route section.

-

The G4 protocol involves a series of single-point energy calculations at different levels of theory and with different basis sets, along with corrections for zero-point vibrational energy (ZPVE), thermal effects, and empirical higher-level corrections.

-

-

Extraction of the G4 Enthalpy:

-

From the Gaussian output file, locate the final G4 calculated enthalpy at 298.15 K. This value is typically labeled as "G4(0 K)=", "G4 Enthalpy=", or a similar descriptor. This value represents the total enthalpy of the molecule.

-

-

Calculation of the Enthalpy of Formation (Atomization Method):

-

To calculate the standard enthalpy of formation (ΔfH°), the atomization energy approach is commonly used. This involves calculating the G4 enthalpies of the constituent atoms in their standard states (e.g., C, H, O).

-

The atomization enthalpy (ΣD₀) is the difference between the sum of the G4 enthalpies of the individual atoms and the G4 enthalpy of the molecule.

-

The enthalpy of formation is then calculated using the following equation: ΔfH°(Molecule, 298.15 K) = Σ[ΔfH°(Atom, 298.15 K)] - ΣD₀(298.15 K) where ΔfH°(Atom, 298.15 K) are the well-established experimental standard enthalpies of formation of the gaseous atoms.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. books.rsc.org [books.rsc.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. Acetone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

Methodological & Application

Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Aryl Ethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1] This application note focuses on the cyclopropanation of α,β-unsaturated aryl ketones, a class of compounds structurally related to aryl ethyl ketones, using stabilized sulfur ylides. The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, offering a powerful and often diastereoselective route to synthetically valuable aryl-substituted cyclopropyl ketones.[2][3] These motifs are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability.

For the cyclopropanation of α,β-unsaturated ketones (enones), dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent, is the reagent of choice.[3] This stabilized ylide preferentially undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][4] This contrasts with less stable ylides like dimethylsulfonium methylide, which tend to favor 1,2-addition to the carbonyl group, leading to epoxidation.[2]

Reaction Mechanism and Stereoselectivity

The cyclopropanation of an α,β-unsaturated aryl ketone with dimethylsulfoxonium methylide follows a well-established stepwise mechanism. The reaction is known for its diastereoselectivity, typically favoring the formation of the trans-cyclopropane product, where the substituents on the newly formed ring are on opposite faces.[5] This stereochemical outcome is often independent of the starting enone's geometry because bond rotation in the intermediate can occur faster than ring closure.[5]

The generally accepted mechanism involves the following key steps:

-

Ylide Formation: The sulfur ylide (dimethylsulfoxonium methylide) is generated in situ by deprotonating a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride (NaH).[3]

-

Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion. This is the rate-determining step and establishes the initial stereochemistry.[6]

-

Intramolecular Ring Closure: The resulting enolate intermediate undergoes an intramolecular SN2 reaction, where the enolate oxygen attacks the carbon bearing the sulfoxonium group, which acts as an excellent leaving group (dimethyl sulfoxide, DMSO), to close the three-membered ring.[4]

Quantitative Data Summary

The diastereoselectivity and yield of the Corey-Chaykovsky cyclopropanation can be influenced by factors such as the solvent, temperature, and the specific substituents on the aryl ketone. The following table summarizes representative data for the cyclopropanation of various γ-silyloxy-α,β-unsaturated aryl ketones with dimethylsulfoxonium methylide.[6][7]

| Entry | R (Aryl Group) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Phenyl | DMF | -30 | 97 | 9:1 |

| 2 | 4-Chlorophenyl | DMF | -30 | 91 | 9:1 |

| 3 | 4-Carbomethoxyphenyl | DMF | -30 | 95 | 9:1 |

| 4 | 2-Furyl | DMF | -30 | 88 | 7:1 |

| 5 | Naphthyl | DMF | -30 | 92 | 8:1 |

Data sourced from Hou, et al., ACS Omega 2017, 2, 8, 4634–4641.[6][7] The reactions were conducted using trimethylsulfoxonium iodide (2 equiv.) and NaH (2 equiv.) with the enone substrate.[6] The anti-diastereomer is the major product.[6][7]

Detailed Experimental Protocols

This section provides a detailed protocol for the cyclopropanation of a representative α,β-unsaturated aryl ketone.

General Protocol for the Cyclopropanation of γ-Silyloxy-α,β-Unsaturated Aryl Ketones[6]

Materials:

-

γ-Silyloxy-α,β-unsaturated aryl ketone (1.0 equiv)

-

Trimethylsulfoxonium iodide (Me₃S(O)I) (2.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.0 equiv).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMF to the flask, followed by trimethylsulfoxonium iodide (2.0 equiv). Stir the resulting suspension at room temperature for 30 minutes to generate the dimethylsulfoxonium methylide.

-

Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.

-

Dissolve the γ-silyloxy-α,β-unsaturated aryl ketone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled ylide suspension over 10-15 minutes.

-

Stir the reaction mixture at this temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aryl cyclopropyl ketone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Applications and Scope

The Corey-Chaykovsky cyclopropanation of α,β-unsaturated aryl ketones is a versatile reaction with broad applications in organic synthesis. The resulting aryl cyclopropyl ketones are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceutical agents.[8] The reaction is tolerant of a variety of functional groups on the aryl ring, including halogens and esters, making it a robust tool for late-stage diversification in drug discovery programs.[6] Furthermore, asymmetric variants of the Corey-Chaykovsky reaction have been developed, employing chiral sulfur ylides to achieve high levels of enantioselectivity, further expanding the utility of this powerful transformation.[3]

References

- 1. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]

- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and reaction mechanisms for the synthesis of cyclopropyl ketones, a valuable structural motif in medicinal chemistry and drug development. While direct, detailed experimental protocols for Cyclopropyl 2-(4-methylphenyl)ethyl ketone (also known as 1-cyclopropyl-3-(p-tolyl)propan-1-one) are not extensively reported, plausible synthetic routes include the Friedel-Crafts acylation of 1-ethyl-4-methylbenzene with cyclopropanecarbonyl chloride or the copper-catalyzed Michael addition of a p-tolyl Grignard reagent to cyclopropyl vinyl ketone.[1][2][3] This document focuses on a robust and widely applicable two-step method for the synthesis of a related class of compounds, aryl cyclopropyl ketones, via the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone (chalcone). The protocols and mechanisms provided are foundational for researchers aiming to synthesize a variety of substituted cyclopropyl ketones.

Introduction

The cyclopropyl group is a key pharmacophore in modern drug design. Its incorporation into a molecule can enforce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins. This document details a reliable synthetic pathway to access aryl-substituted cyclopropyl ketones, beginning with the base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by the Corey-Chaykovsky cyclopropanation to form the three-membered ring.

Part 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)

This section describes the Claisen-Schmidt condensation between an aromatic ketone (acetophenone) and an aromatic aldehyde (4-methylbenzaldehyde) that lacks alpha-hydrogens.[4][5]

Reaction Scheme

Caption: Overall reaction for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

-

Preparation: To a 100 mL round-bottom flask, add acetophenone (10 mmol, 1.0 eq) and 4-methylbenzaldehyde (10 mmol, 1.0 eq).

-

Dissolution: Add 25 mL of 95% ethanol to the flask and stir at room temperature until all reactants are fully dissolved.

-

Reaction Initiation: While stirring, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 5 minutes. A precipitate may begin to form.[6]

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration and wash the crystals with 20 mL of cold water, followed by 10 mL of cold 95% ethanol.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid.

Quantitative Data

| Reactant 1 (eq) | Reactant 2 (eq) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Acetophenone (1.0) | 4-Methylbenzaldehyde (1.0) | 10% aq. NaOH | Ethanol | 3 | 25 | ~85-95 | [7][8] |

| 2'-Hydroxyacetophenone (1.0) | 2-Methylbenzaldehyde (1.0) | NaOH | Methanol | - | High | 63.8 | [9] |

| 2,4-dihydroxy acetophenone (1.0) | 4-hydroxybenzaldehyde (1.0) | 60% aq. NaOH | Ethanol | 3 | Reflux | 60 | [8] |

Reaction Mechanism: Claisen-Schmidt Condensation

The mechanism proceeds via an initial deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone.[10]

Caption: Mechanism of the Claisen-Schmidt Condensation.

Part 2: Synthesis of Aryl Cyclopropyl Ketone

This section describes the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert the α,β-unsaturated ketone (chalcone) into the corresponding cyclopropyl ketone.[11] Dimethylsulfoxonium methylide is used as the reagent, as it selectively performs a 1,4-conjugate addition to enones, leading to cyclopropanation.[11][12][13]

Reaction Scheme

Caption: Overall reaction for Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

-

Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.1 mmol, 1.1 eq) to 10 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Ylide Formation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.1 mmol, 1.1 eq) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes until gas evolution ceases and a clear solution is formed.[14]

-

Substrate Addition: Dissolve the chalcone (from Part 1, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMSO and add it dropwise to the ylide solution.

-

Reaction: Stir the reaction mixture at room temperature or warm to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.[15]

-

Workup: Pour the reaction mixture into 50 mL of ice-cold water and extract with ethyl acetate (3 x 25 mL).

-

Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure aryl cyclopropyl ketone.

Quantitative Data

| Substrate | Ylide Precursor | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |

| Various enones | Me₃S(O)I | KOtBu | DMSO | < 20 | 50-60 | 75-90 | [15] |

| Chalcone | Me₃S(O)I | NaH | DMSO | - | RT | Good | [13] |

| Allyl cyclohexanone | Me₃SI | KOtBu | DMSO | 120 | RT | 88 | [14] |

Reaction Mechanism: Corey-Chaykovsky Cyclopropanation

The reaction is initiated by the 1,4-conjugate (Michael) addition of the sulfur ylide to the α,β-unsaturated ketone. This is the rate-determining step and forms a stabilized enolate intermediate.[13] This is followed by a rapid intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) and closing the three-membered ring.[12][14][16]

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. rsc.org [rsc.org]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. pubcompare.ai [pubcompare.ai]

- 10. m.youtube.com [m.youtube.com]

- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Laboratory-Scale Synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. The synthesis involves the preparation of a Grignard reagent from 2-(4-methylphenyl)ethyl bromide, followed by its reaction with cyclopropanecarbonyl chloride. This method is robust and suitable for producing the target ketone for research and development purposes in medicinal chemistry and drug discovery.

Introduction

Cyclopropyl ketones are valuable structural motifs in organic chemistry and are found in numerous biologically active compounds and pharmaceutical intermediates. The cyclopropyl group can influence the conformational rigidity, metabolic stability, and binding affinity of molecules. This compound is a key building block for the synthesis of more complex molecular architectures. This document outlines a reliable and reproducible method for its preparation on a laboratory scale.

Reaction Scheme

Step 1: Preparation of 2-(4-methylphenyl)ethyl magnesium bromide (Grignard Reagent)

4-Methylphenethyl bromide + Mg → 2-(4-methylphenyl)ethyl magnesium bromide

Step 2: Synthesis of this compound

2-(4-methylphenyl)ethyl magnesium bromide + Cyclopropanecarbonyl chloride → this compound

Experimental Protocols

Part 1: Preparation of 2-(4-methylphenyl)ethyl magnesium bromide

Materials:

-

2-(4-methylphenyl)ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure all moisture is removed.

-

Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

-

Anhydrous diethyl ether or THF is added to just cover the magnesium turnings.

-

A solution of 2-(4-methylphenyl)ethyl bromide (1.0 eq.) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature and used directly in the next step.

Part 2: Synthesis of this compound

Materials:

-

Solution of 2-(4-methylphenyl)ethyl magnesium bromide (from Part 1)

-

Cyclopropanecarbonyl chloride

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The freshly prepared Grignard reagent from Part 1 is cooled to 0 °C in an ice bath.

-

A solution of cyclopropanecarbonyl chloride (0.9 eq.) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 2-(4-methylphenyl)ethyl bromide | 199.09 | 1.35 | 50 | 1.0 |

| Magnesium | 24.31 | - | 60 | 1.2 |

| Cyclopropanecarbonyl chloride | 104.54 | 1.152 | 45 | 0.9 |

| This compound | 188.27 | - | - | - |

Theoretical Yield Calculation: Based on cyclopropanecarbonyl chloride as the limiting reagent (45 mmol), the theoretical yield of this compound is 8.47 g.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: Expected signals would include those for the cyclopropyl protons (multiplets in the range of 0.7-1.2 ppm), the methylene protons of the ethyl chain (triplets around 2.8-3.2 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), and the aromatic protons (doublets in the range of 7.0-7.3 ppm).

-

¹³C NMR: Characteristic peaks for the carbonyl carbon (around 208-212 ppm), the carbons of the phenyl ring, the methyl carbon, the methylene carbons, and the carbons of the cyclopropyl ring are expected.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 188. Key fragmentation patterns would likely involve cleavage at the bonds alpha to the carbonyl group.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-